Diclofenac Levomenthol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

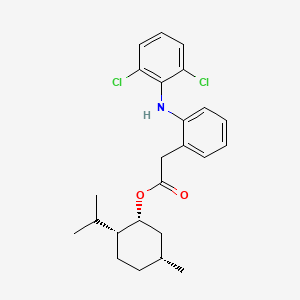

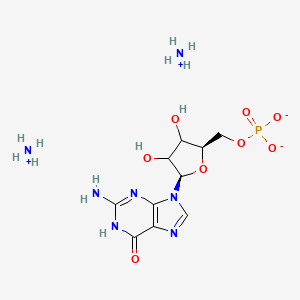

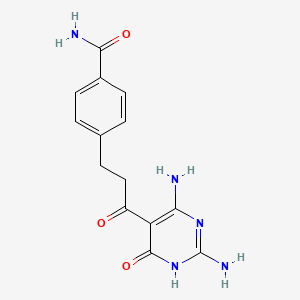

Diclofenac Levomenthol Ester is a compound derived from the esterification of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), and levomenthol, a naturally occurring terpene alcohol. This compound combines the anti-inflammatory properties of diclofenac with the cooling and analgesic effects of levomenthol, making it a promising candidate for topical pain relief formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac Levomenthol Ester involves several key steps:

Esterification: Diclofenac is reacted with levomenthol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.

Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to isolate the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated purification systems can further streamline the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Diclofenac Levomenthol Ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diclofenac and levomenthol.

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.

Substitution: Nucleophilic substitution reactions can occur at the ester linkage, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Strong nucleophiles like sodium methoxide (NaOCH3).

Major Products:

Hydrolysis: Diclofenac and levomenthol.

Oxidation: Carboxylic acids and ketones.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diclofenac Levomenthol Ester has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on cell membranes and its potential to modulate membrane fluidity.

Medicine: Explored for its potential as a topical analgesic and anti-inflammatory agent, particularly in the treatment of musculoskeletal pain and arthritis.

Industry: Utilized in the formulation of topical gels and creams for pain relief, leveraging the combined benefits of diclofenac and levomenthol.

Mechanism of Action

The mechanism of action of Diclofenac Levomenthol Ester involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation and pain. Diclofenac inhibits both COX-1 and COX-2 enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation. Levomenthol, on the other hand, activates cold-sensitive TRPM8 receptors in the skin, providing a cooling sensation and additional analgesic effects.

Comparison with Similar Compounds

Ibuprofen Levomenthol Ester: Combines ibuprofen with levomenthol for enhanced topical pain relief.

Ketoprofen Levomenthol Ester: Another esterified NSAID with similar applications in pain management.

Uniqueness: Diclofenac Levomenthol Ester stands out due to the potent anti-inflammatory properties of diclofenac, which are superior to those of ibuprofen and ketoprofen. Additionally, the esterification with levomenthol enhances its topical efficacy by providing a cooling sensation and improving skin penetration.

Properties

Molecular Formula |

C24H29Cl2NO2 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C24H29Cl2NO2/c1-15(2)18-12-11-16(3)13-22(18)29-23(28)14-17-7-4-5-10-21(17)27-24-19(25)8-6-9-20(24)26/h4-10,15-16,18,22,27H,11-14H2,1-3H3/t16-,18-,22-/m1/s1 |

InChI Key |

WKRTXTQJACFTOV-RADWXHQJSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@@H](C1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)

![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)

![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)

![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)

![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)